molecular formula C28H27FN4O3S B2413523 4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-76-6

4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2413523
CAS No.: 1115323-76-6
M. Wt: 518.61
InChI Key: NSHMBGGKNGELHM-UHFFFAOYSA-N
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Description

4-((2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C28H27FN4O3S and its molecular weight is 518.61. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has revealed that derivatives of quinazolinone, closely related to the mentioned compound, exhibit significant antibacterial activity. For example, a study by Singh et al. (2010) synthesized derivatives with a quinazolinone base and tested their effectiveness against various bacterial strains such as S. aureus and E. coli, finding notable antibacterial properties (Singh, Kaur, Kumar, Kumar, & Kumar, 2010). Similarly, Saravanan, Alagarsamy, & Prakash (2015) synthesized 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, which demonstrated significant antimicrobial properties (Saravanan, Alagarsamy, & Prakash, 2015).

Anticancer Potential

Marsham et al. (1990) explored the synthesis of 2-methyl-10-propargylquinazoline antifolates with substituents, aiming to inhibit thymidylate synthase, a key enzyme in DNA synthesis, thus indicating potential anticancer properties (Marsham et al., 1990).

Anticonvulsant and Antimicrobial Activities

Rajasekaran, Rajamanickam, & Darlinquine (2013) synthesized derivatives of 2-thioxoquinazolin-4(3H)-ones, which were evaluated for antimicrobial and anticonvulsant activities. Certain derivatives showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-Tubercular Agents

Odingo et al. (2014) examined 2,4-diaminoquinazoline compounds as inhibitors of Mycobacterium tuberculosis growth, highlighting their potential as anti-tubercular agents. This study showed that certain structural modifications in these compounds can influence their potency against tuberculosis (Odingo et al., 2014).

Antioxidant Properties

Al-azawi (2016) explored the antioxidant potential of quinazolin derivatives. The study revealed that certain synthesized compounds demonstrated excellent scavenging capacity against free radicals, suggesting their use as antioxidants (Al-azawi, 2016).

Properties

IUPAC Name

4-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3S/c1-2-15-30-26(35)21-11-7-20(8-12-21)17-33-27(36)23-5-3-4-6-24(23)32-28(33)37-18-25(34)31-16-19-9-13-22(29)14-10-19/h3-14H,2,15-18H2,1H3,(H,30,35)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHMBGGKNGELHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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